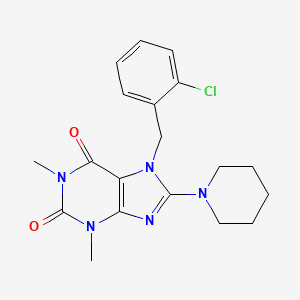
7-(2-Chlorbenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purin-2,6(3H,7H)-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WAY-300091 ist eine chemische Verbindung mit der Summenformel C19H22ClN5O2 und einem Molekulargewicht von 387,86 g/mol
Herstellungsmethoden
Die Herstellung von WAY-300091 beinhaltet spezifische Syntheserouten und Reaktionsbedingungen. Detaillierte Informationen über die genauen Syntheserouten und industriellen Produktionsmethoden sind im öffentlichen Bereich nicht readily available. Typischerweise werden solche Verbindungen durch eine Reihe von chemischen Reaktionen synthetisiert, die die entsprechenden Reagenzien und Katalysatoren unter kontrollierten Bedingungen beinhalten.
Wissenschaftliche Forschungsanwendungen
WAY-300091 hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung. Es wird in der Chemie zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer synthetischer Methoden verwendet. In der Biologie wird es zur Untersuchung zellulärer Prozesse und molekularer Wechselwirkungen eingesetzt. In der Medizin wird WAY-300091 auf seine potenziellen therapeutischen Wirkungen und als Werkzeug für die Arzneimittelforschung untersucht. Darüber hinaus findet es in der Industrie Anwendung bei der Entwicklung neuer Materialien und chemischer Prozesse .
Wirkmechanismus
Der Wirkmechanismus von WAY-300091 beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung entfaltet ihre Wirkung durch Bindung an Zielproteine oder Enzyme und moduliert so deren Aktivität. Die genauen molekularen Zielstrukturen und -wege, die an seinem Wirkmechanismus beteiligt sind, sind Gegenstand laufender Forschung und können je nach spezifischer Anwendung variieren .
Wirkmechanismus
Target of Action
The primary target of the compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is CDK2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein that plays a crucial role in cell cycle regulation . It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the death of the cancer cells .
Biochemical Pathways
The inhibition of CDK2 by 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione affects the cell cycle progression pathway . This disruption leads to the arrest of the cell cycle, preventing the cancer cells from dividing and proliferating .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of the action of 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is the significant inhibition of the growth of the examined cell lines . It also induces apoptosis within the cells .
Action Environment
Like all drugs, its action and efficacy can be influenced by various factors such as ph, temperature, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
The compound interacts with CDK2/cyclin A2, exerting significant inhibitory activity . This interaction is crucial in its role in biochemical reactions, particularly those related to cell cycle progression .
Cellular Effects
The compound has been shown to significantly inhibit the growth of three examined cell lines: MCF-7, HCT-116, and HepG-2 . It exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, the compound exerts its effects through the inhibition of CDK2, a key enzyme involved in cell cycle progression . This results in altered cell cycle progression and the induction of apoptosis .
Temporal Effects in Laboratory Settings
Over time, the compound continues to exert significant inhibitory activity against CDK2, suggesting stability in its biochemical activity
Metabolic Pathways
Given its interaction with CDK2, it is likely involved in pathways related to cell cycle progression .
Analyse Chemischer Reaktionen
WAY-300091 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind spezifisch für die gewünschte Transformation. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art der Reagenzien und den angewandten Reaktionsbedingungen ab.
Vergleich Mit ähnlichen Verbindungen
WAY-300091 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Zu ähnlichen Verbindungen gehören solche mit vergleichbaren Molekülstrukturen oder funktionellen Gruppen. Der Vergleich kann auf verschiedenen Parametern basieren, wie z. B. chemischer Reaktivität, biologischer Aktivität und therapeutischem Potenzial. Einige ähnliche Verbindungen umfassen WAY-100635, WAY-200070 und WAY-600 .
Eigenschaften
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-22-16-15(17(26)23(2)19(22)27)25(12-13-8-4-5-9-14(13)20)18(21-16)24-10-6-3-7-11-24/h4-5,8-9H,3,6-7,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNBHILYOOCSAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE](/img/structure/B2393406.png)

![1-[4-(Benzothiazol-2-yl)piperazino]ethanone](/img/structure/B2393408.png)

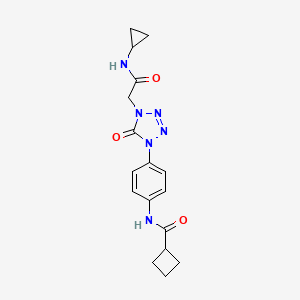

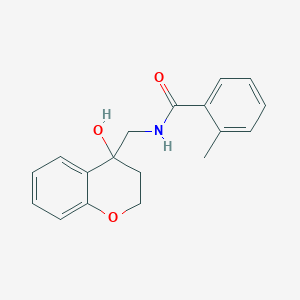

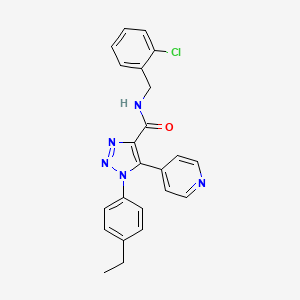
![(4-[2-Amino-1-(3,4-dihydroisoquinolin-2(1H)-YL)ethyl]phenyl)dimethylamine](/img/structure/B2393420.png)
![N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide](/img/structure/B2393421.png)

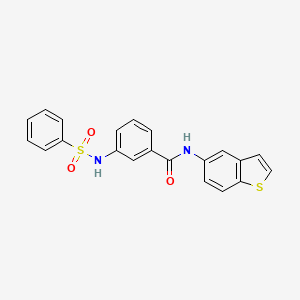
![2-[6-(4-Pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2393427.png)
